(4-Hydroxyphenyl)acetone oxime

Catalog No.
S14353668
CAS No.
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxyphenyl)acetone oxime

Product Name

(4-Hydroxyphenyl)acetone oxime

IUPAC Name

4-[(2E)-2-hydroxyiminopropyl]phenol

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7(10-12)6-8-2-4-9(11)5-3-8/h2-5,11-12H,6H2,1H3/b10-7+

InChI Key

FPMWDMDLTSSKIU-JXMROGBWSA-N

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)O

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)O

(4-Hydroxyphenyl)acetone oxime is an organic compound characterized by the presence of both hydroxyl and oxime functional groups. Its chemical formula is C9H11NO2C_9H_{11}NO_2, indicating that it contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound is derived from 4-hydroxyacetophenone through a reaction with hydroxylamine. The structure features a phenolic hydroxyl group at the para position relative to the acetone moiety, which contributes to its unique chemical properties and potential applications in various fields.

  • Oxidation: The oxime group can be oxidized to form nitroso derivatives, utilizing oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Under reducing conditions, the oxime can be converted into amines using agents like sodium borohydride or through catalytic hydrogenation.
  • Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

These reactions underline the versatility of (4-Hydroxyphenyl)acetone oxime in synthetic organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals .

Research has indicated that (4-Hydroxyphenyl)acetone oxime exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its antioxidant capabilities suggest it may play a role in protecting cells from oxidative stress. These properties make it a candidate for further exploration in medicinal chemistry and drug development.

The synthesis of (4-Hydroxyphenyl)acetone oxime typically involves the following steps:

  • Reactants: The primary reactants are 4-hydroxyacetophenone and hydroxylamine hydrochloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium acetate, under reflux conditions to facilitate the formation of the oxime.
  • Yield Optimization: In industrial settings, methods have been developed to optimize yields using catalytic processes. For instance, titanium-containing molecular sieve catalysts can enhance efficiency when ammonia and hydrogen peroxide are present during synthesis .

(4-Hydroxyphenyl)acetone oxime finds applications across various domains:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: Its potential biological activities make it a subject of interest for developing antimicrobial agents and antioxidants.
  • Medicine: Research is ongoing into its use as a precursor for analgesics and anti-inflammatory drugs.
  • Industry: It is utilized in producing fine chemicals and as a building block for polymers and resins .

The interaction studies of (4-Hydroxyphenyl)acetone oxime reveal its ability to form stable complexes with metal ions due to its oxime group. This property is significant in catalysis and coordination chemistry. Additionally, the hydroxyl group can engage in hydrogen bonding, influencing its reactivity with biological molecules and enhancing its potential therapeutic effects.

Several compounds share structural similarities with (4-Hydroxyphenyl)acetone oxime. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Acetone oximeLacks the phenolic hydroxyl groupSimpler structure; less versatile in aromatic substitution
Cyclohexanone oximeContains a cyclohexane ring instead of a phenyl ringDifferent reactivity patterns; used in distinct applications
Acetophenone oximeSimilar structure but without the hydroxyl groupReduced hydrogen bonding capabilities; different reactivity

Uniqueness: (4-Hydroxyphenyl)acetone oxime stands out due to its combination of both hydroxyl and oxime functional groups. This dual functionality allows it to participate in both aromatic substitution reactions and coordination chemistry, making it particularly valuable in research and industrial applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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